molecular formula C12H18ClNO2 B13505830 1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride

1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride

Cat. No.: B13505830
M. Wt: 243.73 g/mol
InChI Key: LXNIEOZBDWJYGD-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a hydrochloride salt form of a substituted phenylpropanone, which is characterized by the presence of an amino group, a phenyl ring, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-(propan-2-yloxy)benzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride can be compared with other similar compounds, such as:

    Phenylacetone: A related compound with a phenyl ring and a propan-2-one moiety but lacking the amino group.

    Propranolol: A beta-blocker with a similar phenylpropanolamine structure but different functional groups.

    1-Amino-2-propanol: A simpler compound with an amino and hydroxyl group on a propanol backbone.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

1-amino-1-(4-propan-2-yloxyphenyl)propan-2-one;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8(2)15-11-6-4-10(5-7-11)12(13)9(3)14;/h4-8,12H,13H2,1-3H3;1H

InChI Key

LXNIEOZBDWJYGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)C)N.Cl

Origin of Product

United States

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